molecular formula C17H17F2NO2 B4477867 N-(2,6-difluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide

N-(2,6-difluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B4477867
M. Wt: 305.32 g/mol
InChI Key: SDQXOSHFZMOGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluoroaniline and 2-(propan-2-yl)phenol.

    Formation of Intermediate: The 2,6-difluoroaniline is reacted with chloroacetyl chloride to form N-(2,6-difluorophenyl)chloroacetamide.

    Final Product: The intermediate is then reacted with 2-(propan-2-yl)phenol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Specific details would depend on the manufacturer’s proprietary processes.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a component in agrochemical formulations.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorophenyl)acetamide: Lacks the phenoxy group, which may result in different chemical and biological properties.

    2-[2-(propan-2-yl)phenoxy]acetamide: Lacks the difluorophenyl group, which may affect its reactivity and applications.

Uniqueness

N-(2,6-difluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide is unique due to the presence of both the difluorophenyl and phenoxy groups, which can impart distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO2/c1-11(2)12-6-3-4-9-15(12)22-10-16(21)20-17-13(18)7-5-8-14(17)19/h3-9,11H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQXOSHFZMOGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-difluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2,6-difluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,6-difluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,6-difluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,6-difluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,6-difluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.